1-(1-Phenylpropan-2-yl)piperidin-3-ol
Description
Properties
CAS No. |
2098031-70-8 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-(1-phenylpropan-2-yl)piperidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-12(10-13-6-3-2-4-7-13)15-9-5-8-14(16)11-15/h2-4,6-7,12,14,16H,5,8-11H2,1H3 |
InChI Key |
YWJVYHINTULTFB-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N2CCCC(C2)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2CCCC(C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
Key Observations:
- Antiviral Activity: The chloroquinoline analogue (1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol) demonstrates enhanced binding to the SARS-CoV-2 spike protein compared to hydroxychloroquine (HCQ), with improved safety profiles . The phenylpropan-2-yl group in the target compound may lack the chloroquinoline moiety’s strong viral protein affinity but could offer reduced cytotoxicity.
- Enzyme Inhibition : RB-019’s octylphenethyl chain enhances SK1 selectivity, suggesting that bulky hydrophobic substituents on piperidin-3-ol improve isoform specificity . The phenylpropan-2-yl group in 1-(1-Phenylpropan-2-yl)piperidin-3-ol may balance hydrophobicity and steric effects for similar applications.
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight | logP (Predicted) | Solubility | Key Substituent Impact |
|---|---|---|---|---|
| This compound | ~235.3* | Moderate (~2.5) | Low in water | Phenylpropan-2-yl increases lipophilicity |
| 1-(3-Amino-propyl)-piperidin-3-ol | 158.2 | Low (~0.8) | High (polar amine) | Amino group enhances hydrophilicity |
| RB-019 | 335.5 | High (~5.2) | Insoluble | Octylphenethyl increases logP |
| 1-[(3-Ethyl-oxadiazolyl)methyl]piperidin-3-ol | 211.26 | Moderate (~1.9) | Moderate | Oxadiazole improves metabolic stability |
*Calculated based on molecular formula C14H21NO.
Key Observations:
- The phenylpropan-2-yl group in the target compound contributes to moderate lipophilicity, balancing membrane permeability and solubility.
- Amino-propyl () and oxadiazole () substituents significantly alter solubility and logP, influencing bioavailability.
Preparation Methods
Nucleophilic Substitution of Halogenated Precursors with Piperidine Derivatives
A common synthetic approach involves the nucleophilic substitution of halogenated phenylpropanol derivatives with piperidine or its analogs under reflux conditions in aprotic solvents such as tetrahydrofuran (THF).
- Procedure Example :
- Starting from 3-iodo-1-phenylpropan-1-ol, a solution of piperidine in THF is added dropwise.
- The mixture is refluxed for several hours (typically 4 h).
- After cooling, the reaction mixture is extracted with dichloromethane, washed, dried, and concentrated.
- Purification is achieved by silica gel column chromatography using dichloromethane/methanol mixtures (e.g., 15:1) to yield the desired this compound as a pale yellow solid.
- Reported yield: approximately 53-57%.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Halogenated alcohol + piperidine | THF, reflux, 4 h | Nucleophilic substitution |
| Work-up | Extraction with DCM, washing, drying | Crude product |
| Purification | Silica gel chromatography (DCM/MeOH 15:1) | Pure this compound |
| Yield | 53-57% | Solid, mp ~60-72 °C |
Base-Promoted Alkylation Using Sodium Hydride
Another method involves deprotonation of the piperidin-3-ol derivative with a strong base such as sodium hydride (NaH), followed by reaction with electrophilic aryl halides or aryl trifluoromethyl compounds.
- Procedure Example :
- Sodium hydride (approx. 10 mmol) is suspended in an aprotic solvent like N,N-dimethylethanamide (DMA).
- The piperidin-3-ol derivative (ca. 2 mmol) is added, and the mixture stirred at elevated temperature (70-100 °C).
- An aryl electrophile such as p-chlorobenzotrifluoride is added and the reaction continued for 2 hours.
- After quenching with aqueous base, extraction with toluene, washing, drying, and concentration, purification by silica gel chromatography yields the alkylated product.
- Yields in this method are lower, around 20-29%.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Deprotonation | NaH, DMA, 70 °C, 30 min | Formation of alkoxide/anionic intermediate |
| Alkylation | p-Chlorobenzotrifluoride, 100 °C, 2 h | Electrophilic substitution |
| Work-up | Quench with NaOH, extraction, drying | Crude product |
| Purification | Silica gel chromatography (EA/HX 1:1) | Alkylated piperidin-3-ol |
| Yield | 20-29% | Pale oil or solid |
Oxidation and Subsequent Functional Group Transformation
In some synthetic sequences, the precursor alcohol is oxidized to the corresponding ketone or oxime, which can then be transformed into the piperidin-3-ol derivative via reductive amination or nucleophilic substitution.
- Example :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | Activated MnO2, DCM, room temp | Ketone intermediate |
| Amination | Piperidine or amine, reflux or heating | Formation of piperidin-3-ol |
| Purification | Column chromatography | Pure compound |
| Yield | Variable, often moderate to good | Solid or oil |
Analytical and Characterization Data
The synthesized this compound is typically characterized by:
Comparative Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 3-Iodo-1-phenylpropan-1-ol + piperidine | THF, reflux 4 h | 53-57 | Straightforward, moderate yield |
| Base-promoted alkylation | NaH, p-chlorobenzotrifluoride + piperidin-3-ol | DMA, 70-100 °C, 2 h | 20-29 | Lower yield, requires strong base |
| Oxidation + amination | MnO2 oxidation + piperidine amination | Room temp (oxidation), reflux (amination) | Variable | Multi-step, versatile |
Research Findings and Notes
The nucleophilic substitution of halogenated phenylpropanol derivatives with piperidine is the most commonly reported and reliable method, balancing good yield and operational simplicity.
Sodium hydride-mediated alkylation allows introduction of various aryl substituents but tends to give lower yields and requires careful handling of reactive bases.
Oxidation of alcohol precursors to ketones followed by amination provides an alternative route, especially useful when modifying the carbonyl functionality or introducing stereochemical control.
Purification by silica gel chromatography is standard across methods, with solvent systems adjusted for polarity (e.g., dichloromethane/methanol or ethyl acetate/hexane).
Characterization data consistently confirm the structure and purity of the synthesized this compound.
Q & A
Basic: What are the recommended synthetic routes for 1-(1-Phenylpropan-2-yl)piperidin-3-ol, and how can stereochemical purity be ensured?
The synthesis of piperidin-3-ol derivatives often involves multi-step reactions, including hydroboration-oxidation and deprotection strategies. For example, trans-4-(hydroxymethyl)piperidin-3-ol—a structurally related compound—was synthesized via hydroboration-oxidation of a benzyl-protected intermediate, followed by catalytic hydrogenation for deprotection . To ensure stereochemical purity, chiral chromatography or enantioselective catalysis should be employed. Optical rotation and NMR analysis (e.g., NOESY) can confirm stereochemistry, as seen in studies resolving enantiomers of piperidin-3-ol derivatives .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- X-ray crystallography : Resolves crystal packing and absolute configuration (e.g., used for (2R,3S)-configured piperidin-3-ol derivatives in patents ).
- HPLC and NMR : Ensure purity and structural integrity. For example, chiral HPLC can separate enantiomers, while H/C NMR verifies substituent positions .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, critical for novel derivatives .
Basic: What safety protocols are essential when handling piperidin-3-ol derivatives in the lab?
Piperidin-3-ol derivatives are classified as Corrosive Solids (UN 3263) under transport regulations. Key precautions include:
- Using PPE (gloves, goggles) to avoid skin/eye contact.
- Storing in airtight containers away from oxidizers and acids.
- Neutralizing spills with inert adsorbents (e.g., vermiculite) .
Advanced: How does stereochemistry influence the biological activity of this compound derivatives?
Enantiomers of piperidin-3-ol derivatives exhibit modest differences in receptor affinity (<10-fold), as shown in studies on acetylcholine receptor binding. For instance, the (R)- and (S)-enantiomers of quinuclidin-3-ol derivatives showed minimal variance in affinity, suggesting that stereochemistry may play a secondary role compared to substituent effects . However, epimeric quaternary ammonium salts (e.g., atropine ethiodide) showed significant affinity differences, emphasizing the need for rigorous stereochemical analysis in drug design .
Advanced: How can researchers optimize crystallization conditions for novel salts of piperidin-3-ol derivatives?
Crystallization protocols vary by acid-counterion selection and solvent systems. For example:
- Acid addition salts : Patents describe using hydrochloric or sulfuric acid in ethanol/water mixtures to produce stable crystalline forms of (2R,3S)-configured derivatives .
- Solvent evaporation : Slow evaporation in polar aprotic solvents (e.g., DMF) enhances crystal lattice stability.
- Polymorph screening : Differential scanning calorimetry (DSC) and powder XRD identify thermodynamically stable forms .
Advanced: How should researchers address contradictions in structure-activity relationship (SAR) data for piperidin-3-ol derivatives?
Discrepancies in SAR often arise from:
- Isomeric impurities : Validate purity via HPLC and NMR before testing.
- Receptor subtype specificity : Use radioligand binding assays to distinguish between receptor subtypes (e.g., M1 vs. M3 muscarinic receptors) .
- Experimental conditions : Control pH and temperature, as protonation states of the piperidine nitrogen affect binding .
Advanced: What strategies are effective for modulating the lipophilicity of this compound to improve blood-brain barrier (BBB) penetration?
- Substituent modification : Introducing electron-withdrawing groups (e.g., -CF) reduces basicity, decreasing plasma protein binding. For example, (3R,5S)-5-(trifluoromethyl)piperidin-3-ol derivatives showed enhanced BBB penetration in preclinical studies .
- Prodrug design : Esterification of the hydroxyl group improves logP values, as demonstrated in serotonin receptor agonists .
Advanced: How can computational methods guide the design of piperidin-3-ol derivatives with enhanced receptor selectivity?
- Molecular docking : Predict binding poses at target receptors (e.g., acetylcholinesterase) using software like AutoDock.
- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ values) with affinity data from receptor assays .
- Free-energy perturbation (FEP) : Quantify the impact of structural modifications on binding energy, as applied to piperidine-based kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
